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Compound of Interest

Compound Name:
2,3-Piperazinedione,1-butyl-

(7CI,9CI)

CAS No.: 2385-28-6

Cat. No.: B1617957

Get Quote

Executive Summary & Chemical Context
1-Butyl-2,3-piperazinedione (CAS: 72836-39-0 or analog/derivative context) is a heterocyclic

building block belonging to the 2,3-diketopiperazine class. Unlike their symmetric 2,5-isomers

(derived from amino acid dimerization), 2,3-piperazinediones possess vicinal carbonyl groups,

imparting unique electronic properties and reactivity profiles useful in peptidomimetic drug

design and beta-lactam antibiotic synthesis.

This guide provides a technical roadmap for the spectroscopic identification of 1-butyl-2,3-

piperazinedione. The data presented synthesizes experimental precedents from N-alkyl-2,3-

piperazinedione analogs and first-principles spectroscopic prediction.

Synthesis Context for Impurity Profiling
To accurately interpret spectra, one must understand the genesis of the sample. The standard

synthesis involves the condensation of N-butylethylenediamine with diethyl oxalate.
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Primary Impurities: Unreacted amine, mono-oxamic acid intermediates (incomplete

cyclization), and oligomeric byproducts.

Key Structural Feature: The molecule lacks

symmetry due to the N1-butyl substitution, resulting in distinct NMR environments for the ring
methylene protons.

Mass Spectrometry (MS) Profiling
Objective: Confirm molecular weight and analyze fragmentation to verify the N-butyl chain and

diketo core.

Ionization Technique: Electrospray Ionization (ESI)
Mode: Positive Ion Mode (ESI+)

Solvent: Methanol/Water + 0.1% Formic Acid

Ion Type m/z (Calculated) Interpretation

[M+H]⁺ 171.11
Protonated molecular ion

(Base Peak).

[M+Na]⁺ 193.10
Sodium adduct (Common in

glass/salt contamination).

[2M+H]⁺ 341.21
Dimer formation

(Concentration dependent).

Fragmentation Pattern (MS/MS or EI)
Under collision-induced dissociation (CID) or Electron Impact (EI), the following fragments are

diagnostic:

Loss of Propyl/Butyl Group: Cleavage of the alkyl chain.

(Loss of

) or
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(Loss of

).

Ring Cleavage (Retro-Diels-Alder type): Loss of CO (

) is characteristic of vicinal diketones.

(Loss of CO from [M+H]⁺).

Infrared Spectroscopy (IR)
Objective: Identify the vicinal dicarbonyl system and the secondary amide (lactam).

Method: ATR-FTIR (Solid state or neat oil).

Functional Group
Frequency (

)
Intensity Diagnostic Note

N-H Stretch 3200 – 3350 Medium, Broad

Indicates the

unsubstituted N4

position (lactam NH).

C=O Stretch (Sym) 1680 – 1695 Strong

Amide I band. Higher

frequency due to ring

strain/vicinal

repulsion.

C=O Stretch (Asym) 1640 – 1660 Strong

Second carbonyl

band; characteristic of

2,3-dione motif.

C-H Stretch 2850 – 2960 Medium

Alkyl C-H (butyl chain)

and Ring

.

C-N Stretch 1350 – 1400 Medium
Amide C-N bond

vibrations.
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Technical Insight: The presence of two distinct carbonyl bands in the 1600-1700 region

distinguishes the 2,3-dione from the 2,5-dione (which often shows a single broad band due to

symmetry) and simple lactams.

Nuclear Magnetic Resonance (NMR)
Objective: Structural confirmation and purity assessment. Solvent Selection:DMSO-

is preferred over

.

Reasoning: 2,3-piperazinediones have poor solubility in chloroform. DMSO-

also prevents exchange of the amide proton, allowing the N-H signal to be observed as a
sharp(er) peak.

H NMR Data (400 MHz, DMSO- )
The loss of symmetry differentiates the two ethylene bridge methylenes (

and

).
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Position
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

NH (Ring) 8.20 – 8.50 Broad Singlet 1H

Exchangeable

amide proton at

N4.

Ring

(C5)
3.55 – 3.65 Multiplet/Triplet 2H

Adjacent to NH.

[1] Deshielded by

amide, couples

to C6 protons.

Ring

(C6)
3.35 – 3.45 Multiplet/Triplet 2H

Adjacent to N-

Butyl. Distinct

from C5 due to

asymmetry.

Butyl N- 3.25 – 3.35
Triplet (

Hz)
2H -methylene of the

butyl chain.

Butyl 1.40 – 1.55 Multiplet 2H

-methylene

(shielded relative

to

).

Butyl 1.20 – 1.35 Sextet/Multiplet 2H -methylene.

Butyl 0.85 – 0.95
Triplet (

Hz)
3H

Terminal methyl

group.

C NMR Data (100 MHz, DMSO- )
Distinct carbonyl signals verify the 2,3-dione core.[2]
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Carbon Type
Shift (

, ppm)
Assignment

C=O (Amide) 158.5 Carbonyl adjacent to NH (C3).

C=O (Amide) 157.2
Carbonyl adjacent to N-Butyl

(C2).

Ring 46.0 C6 (Next to N-Butyl).

Ring 39.5 C5 (Next to NH).

Butyl 45.5 -carbon of butyl chain.

Butyl 28.5 -carbon.

Butyl 19.2 -carbon.

Butyl 13.5 Terminal methyl.

Experimental Characterization Workflow
The following diagram outlines the logical flow for synthesizing and validating the compound,

ensuring self-correcting quality control.
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Start: N-butylethylenediamine 
+ Diethyl Oxalate

Reflux in Ethanol (0-25°C -> Reflux)

Evaporation & Crystallization 
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Caption: Logical workflow for the synthesis, purification, and multi-modal spectroscopic

validation of 1-Butyl-2,3-piperazinedione.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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